![molecular formula C12H10IN5 B11671754 N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11671754.png)

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

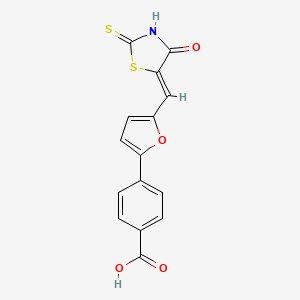

La N-(4-iodophényl)-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine est un composé hétérocyclique appartenant à la classe des triazolopyrimidines. Ce composé est caractérisé par la présence d'un atome d'iode lié à un cycle phényle, qui est lui-même lié à un noyau triazolopyrimidine. La structure unique de ce composé le rend particulièrement intéressant dans divers domaines de la recherche scientifique, notamment la chimie médicinale et les sciences des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-(4-iodophényl)-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine implique généralement les étapes suivantes :

Formation du noyau triazolopyrimidine : Le noyau triazolopyrimidine peut être synthétisé par une méthode sans catalyseur à micro-ondes utilisant des énaminonitriles et des benzohydrazides.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer la mise à l'échelle de la méthode de synthèse à micro-ondes. Cette approche est écologique et efficace, permettant de produire le composé avec des rendements bons à excellents .

Analyse Des Réactions Chimiques

Types de réactions

La N-(4-iodophényl)-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines, les thiols et les alcoolates.

Oxydation et réduction : Des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium sont couramment utilisés.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent diverses triazolopyrimidines substituées et leurs dérivés .

Applications de la recherche scientifique

La N-(4-iodophényl)-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Ce composé est utilisé dans la conception et la synthèse d'agents anticancéreux, en particulier ceux qui ciblent la voie de signalisation ERK.

Recherche biologique : Il présente des activités biologiques significatives, notamment des propriétés antifongiques, antivirales et antiparasitaires.

Sciences des matériaux : Le composé est utilisé dans le développement d'inhibiteurs de corrosion pour la protection de l'acier.

Mécanisme d'action

Le mécanisme d'action de la N-(4-iodophényl)-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine implique son interaction avec des cibles moléculaires et des voies spécifiques :

Voie de signalisation ERK : Le composé inhibe la voie de signalisation ERK, ce qui entraîne une diminution des niveaux de phosphorylation de ERK1/2, c-Raf, MEK1/2 et AKT.

Récepteur GABA A : Dans le contexte de son activité antiépileptique, le composé interagit avec le récepteur GABA A, modulant son activité et réduisant l'excitabilité neuronale.

Applications De Recherche Scientifique

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Medicinal Chemistry: This compound is used in the design and synthesis of anticancer agents, particularly those targeting the ERK signaling pathway.

Biological Research: It exhibits significant biological activities, including antifungal, antiviral, and antiparasitic properties.

Material Sciences: The compound is utilized in the development of corrosion inhibitors for steel protection.

Mécanisme D'action

The mechanism of action of N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

ERK Signaling Pathway: The compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.

GABA A Receptor: In the context of its anti-epileptic activity, the compound interacts with the GABA A receptor, modulating its activity and reducing neuronal excitability.

Comparaison Avec Des Composés Similaires

La N-(4-iodophényl)-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine peut être comparée à d'autres composés similaires :

[1,2,4]Triazolo[1,5-a]pyrimidines : Ces composés partagent une structure de base similaire mais diffèrent par leurs substituants, ce qui entraîne des variations dans leurs activités biologiques.

1,2,3-Triazolo[4,5-d]pyrimidines : Ces composés ont une fusion de cycle triazole différente, ce qui donne des propriétés chimiques et biologiques distinctes.

Conclusion

La N-(4-iodophényl)-5-méthyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine est un composé polyvalent avec des applications significatives en chimie médicinale, en recherche biologique et en sciences des matériaux. Sa structure et sa réactivité uniques en font une cible précieuse pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C12H10IN5 |

|---|---|

Poids moléculaire |

351.15 g/mol |

Nom IUPAC |

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C12H10IN5/c1-8-6-11(18-12(16-8)14-7-15-18)17-10-4-2-9(13)3-5-10/h2-7,17H,1H3 |

Clé InChI |

QVPXUDGKMIWQRC-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)

![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)

![{2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11671686.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671689.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B11671713.png)

![[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide](/img/structure/B11671721.png)

![(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11671743.png)

![N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11671746.png)